molecular formula C9H19NO3 B2662736 [4-(2-Methoxyethoxy)oxan-4-yl]methanamine CAS No. 1476093-27-2

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine

Cat. No.: B2662736
CAS No.: 1476093-27-2
M. Wt: 189.255
InChI Key: MXNCJXZRMFSFMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine is a chemical compound with the molecular formula C9H19NO3 and a molecular weight of 189.25 g/mol . This compound is characterized by the presence of an oxane ring substituted with a methoxyethoxy group and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of [4-(2-Methoxyethoxy)oxan-4-yl]methanamine involves several steps. One common synthetic route includes the reaction of oxane derivatives with methoxyethanol under specific conditions to introduce the methoxyethoxy group. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The resulting intermediate is then reacted with methanamine to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding oxane derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often yield reduced forms of the compound with altered functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles such as halides or thiols. Common reagents for these reactions include alkyl halides and thiolates.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

    Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets and pathways involved in disease processes.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of [4-(2-Methoxyethoxy)oxan-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[4-(2-Methoxyethoxy)oxan-4-yl]methanamine can be compared with other similar compounds, such as:

    [4-(2-Ethoxyethoxy)oxan-4-yl]methanamine: This compound has an ethoxyethoxy group instead of a methoxyethoxy group. The difference in the substituent can lead to variations in chemical reactivity and biological activity.

    [4-(2-Methoxyethoxy)oxan-4-yl]ethanamine: This compound has an ethanamine group instead of a methanamine group. The longer carbon chain can affect the compound’s properties and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2-methoxyethoxy)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-11-6-7-13-9(8-10)2-4-12-5-3-9/h2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNCJXZRMFSFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1(CCOCC1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.